Cas no 852691-33-9 (4-chlorophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo7.3.0.0^{2,6}dodecane-8-carboxylate)

4-chlorophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo7.3.0.0^{2,6}dodecane-8-carboxylate structure
852691-33-9 structure
Product Name:4-chlorophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo7.3.0.0^{2,6}dodecane-8-carboxylate
CAS No:852691-33-9
MF:C18H21ClO7
MW:384.808145284653
CID:5923599
PubChem ID:4202164
Update Time:2025-07-17

4-chlorophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo7.3.0.0^{2,6}dodecane-8-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Hexopyranuronic acid, 1,2:3,4-bis-O-(1-methylethylidene)-, 4-chlorophenyl ester
    • VU0494084-1
    • (4-chlorophenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate
    • AB01323484-02
    • SR-01000009807
    • F1572-0132
    • AKOS016298301
    • SR-01000009807-1
    • (3aR,5S,5aS,8aS,8bR)-4-chlorophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate
    • 852691-33-9
    • F0891-0053
    • NCGC00333729-01
    • AKOS001138247
    • Z57728517
    • 4-chlorophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate
    • 4-chlorophenyl 2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxylate
    • 4-chlorophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo7.3.0.0^{2,6}dodecane-8-carboxylate
    • Inchi: 1S/C18H21ClO7/c1-17(2)23-11-12(24-17)14-16(26-18(3,4)25-14)22-13(11)15(20)21-10-7-5-9(19)6-8-10/h5-8,11-14,16H,1-4H3
    • InChI Key: WLUSHOBOGRNGTN-UHFFFAOYSA-N
    • SMILES: O1C(OC2C3C(C(C(OC4=CC=C(Cl)C=C4)=O)OC12)OC(O3)(C)C)(C)C

Computed Properties

  • Exact Mass: 384.0975807g/mol
  • Monoisotopic Mass: 384.0975807g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 558
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 72.4Ų

4-chlorophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo7.3.0.0^{2,6}dodecane-8-carboxylate Pricemore >>

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Additional information on 4-chlorophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo7.3.0.0^{2,6}dodecane-8-carboxylate

Chemical Profile of 4-chlorophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo7.3.0.02,6dodecane-8-carboxylate (CAS No. 852691-33-9)

4-chlorophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo7.3.0.02,6dodecane-8-carboxylate, identified by its Chemical Abstracts Service Number (CAS No. 852691-33-9), is a complex organic compound featuring a unique tricyclic structure integrated with ester and aromatic functionalities. This molecule has garnered attention in the chemical and pharmaceutical research communities due to its structural complexity and potential applications in synthetic chemistry and drug development.

The molecular framework of this compound comprises a tricycloheptane core substituted with multiple oxygen atoms in a pentaoxate arrangement, providing a rigid scaffold with diverse functional handles. The presence of 4-chlorophenyl and carboxylate groups introduces polarity and reactivity that make it a valuable intermediate in organic synthesis. Specifically, the tetramethyl substitution pattern further enhances the steric environment around the tricyclic system, influencing both its electronic properties and potential interactions with biological targets.

In recent years, the exploration of tricyclic compounds has expanded significantly in medicinal chemistry due to their inherent stability and binding affinity. Researchers have been particularly interested in how the three-dimensional architecture of such molecules can modulate their pharmacokinetic profiles and target specificity. The tricyclo7.3.0.02,6dodecane core in this compound represents an advanced structural motif that has been investigated for its ability to mimic natural product scaffolds while offering synthetic accessibility.

The 4-chlorophenyl moiety serves as an important pharmacophoric element that can engage in π-stacking interactions or hydrogen bonding depending on the molecular context. This feature has been leveraged in the design of small-molecule inhibitors targeting protein-protein interactions (PPIs), which are challenging to address with traditional drug discovery approaches. Additionally, the carboxylate group provides a site for further derivatization via esterification or amidation reactions, enabling the generation of libraries of analogs for high-throughput screening.

Recent advances in computational chemistry have facilitated the rational design of tricyclic compounds like this one by predicting their binding modes to biological targets with high accuracy. Molecular docking studies have suggested that derivatives of 4-chlorophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo7.3.0.02,6dodecane-8-carboxylate may exhibit inhibitory activity against enzymes involved in metabolic pathways relevant to cancer and inflammation. For instance, modifications to the aromatic ring or the carboxylate substituent could enhance binding affinity to cyclooxygenase (COX) enzymes or kinase domains.

The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The construction of the tricyclic system requires careful control over reaction conditions to avoid competing side pathways that could lead to isomeric or less active derivatives. However, recent methodologies involving transition-metal-catalyzed cyclizations have improved yields and selectivity for such constructions。 Furthermore, protecting group strategies must be employed to safeguard sensitive functional groups during multi-step syntheses。

In industrial applications, this compound has been explored as a building block for more complex molecules with therapeutic potential。 Its structural features make it amenable to further functionalization, allowing chemists to tailor properties such as solubility、 bioavailability, and metabolic stability。 For example, conjugation with biomolecules like peptides or antibodies could yield novel bioconjugates with targeted delivery capabilities。

The growing interest in green chemistry has also influenced how this compound is synthesized and utilized。 Catalytic processes that minimize waste and energy consumption are being prioritized, reflecting broader trends toward sustainable chemical manufacturing。 Additionally, solvent-free reactions or those employing biodegradable solvents are being investigated as alternatives to traditional organic solvents。

The future directions for research on 4-chlorophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo7。3。0。02,6dodecane-8-carboxylate (CAS No。 852691-33-9) may include exploring its role as a precursor for macrocycle-based drugs or materials with unique electronic properties。 Advances in polymer chemistry have shown that tricyclic motifs can be incorporated into polymers to create materials with enhanced mechanical strength or thermal stability。

Ethical considerations are also important when developing new chemical entities like this one。 Responsible innovation involves thorough evaluation of potential environmental impacts throughout the lifecycle of a compound, from synthesis to disposal。 Collaborative efforts between academia、 industry、 and regulatory agencies can help ensure that new molecules meet societal needs while minimizing risks。

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